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Ribosylparomamine - 55781-25-4

Ribosylparomamine

Catalog Number: EVT-280478
CAS Number: 55781-25-4
Molecular Formula: C17H33N3O11
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ribosylparomamine is an aminoglycoside antibiotic.
Source and Classification

Ribosylparomamine is synthesized from paromomycin, which is naturally derived from the bacterium Streptomyces griseus. The modification involves the attachment of a ribose sugar to the paromamine backbone. This structural alteration aims to improve the compound's pharmacological properties and efficacy against various pathogens, especially those resistant to conventional treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of ribosylparomamine typically involves several key steps:

  1. Starting Material: Paromomycin serves as the starting material.
  2. Ribosylation Reaction: The ribose sugar is introduced through a glycosylation reaction, often utilizing specific catalysts or conditions that favor the formation of the glycosidic bond.
  3. Purification: The crude product is purified using chromatographic techniques to isolate ribosylparomamine from unreacted materials and by-products.
Molecular Structure Analysis

Structure and Data

Ribosylparomamine consists of a ribose sugar moiety linked to a paromamine backbone. The molecular formula can be represented as C₁₈H₃₃N₃O₁₄, with a molecular weight of approximately 481.47 g/mol. The structure features multiple hydroxyl groups from the ribose unit and amino groups from the paromamine component, contributing to its solubility and biological activity.

The three-dimensional conformation of ribosylparomamine can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, which provide insights into its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Ribosylparomamine undergoes various chemical reactions that are crucial for its biological activity:

  1. Glycosidic Bond Formation: The primary reaction involved in its synthesis is the formation of a glycosidic bond between ribose and paromamine.
  2. Hydrolysis: In biological systems, ribosylparomamine may undergo hydrolysis, leading to the release of paromamine and ribose, which can affect its pharmacokinetics.
  3. Enzymatic Reactions: The compound can interact with various enzymes in microbial cells, influencing its efficacy as an antibiotic.

Understanding these reactions is essential for optimizing the compound's therapeutic potential and minimizing resistance development.

Mechanism of Action

Process and Data

Ribosylparomamine exerts its antimicrobial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, disrupting the translation process. This action leads to misreading of mRNA and ultimately results in the production of nonfunctional proteins, which can be detrimental to bacterial survival.

The mechanism can be further elucidated through studies involving bacterial strains with known resistance mechanisms, allowing researchers to identify specific interactions at the molecular level.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ribosylparomamine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to the presence of multiple hydroxyl groups.
  • Stability: The compound's stability can be influenced by pH and temperature; optimal conditions must be maintained during storage and handling.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar glycosides.

Characterization techniques such as high-performance liquid chromatography can be employed to assess purity levels and stability over time.

Applications

Scientific Uses

Ribosylparomamine has potential applications in various fields:

  • Antibiotic Development: Its enhanced activity against resistant strains makes it a candidate for new antibiotic therapies.
  • Research Tool: It serves as a valuable tool in studying bacterial resistance mechanisms and protein synthesis pathways.
  • Combination Therapy: Ribosylparomamine may be explored in combination with other antibiotics to enhance efficacy against multidrug-resistant infections.

Continued research into this compound could lead to significant advancements in treating infectious diseases that pose substantial public health challenges.

Biosynthetic Origins of Ribosylparomamine in Actinobacterial Systems

Genomic Organization of Paromamine Glycosylation Clusters in Streptomyces spp.

The biosynthesis of ribosylparomamine, a key intermediate in 4,5-disubstituted aminoglycoside antibiotics like ribostamycin, centers on specialized gene clusters within Streptomyces genomes. In Streptomyces ribosidificus ATCC 21294, the ribostamycin biosynthetic gene cluster (rbm) spans 31.9 kb and harbors 26 open reading frames (ORFs), including genes encoding 2-deoxy-scyllo-inosose (DOI) synthase (RbmA), aminoglycoside 3-N-acetyltransferase (RbmI), and ribosyltransferases (RbmL, RbmP) [2] [9]. Ribosylparomamine formation occurs via sequential enzymatic modifications:

  • Paromamine activation: The precursor paromamine is glycosylated at the 5''-position using phosphoribosyl pyrophosphate (PRPP) as a donor.
  • Ribosyltransfer: RbmL (a PRPP-dependent transferase) catalyzes the formation of 5''-phosphoribosylparomamine, which is subsequently dephosphorylated by RbmP to yield ribosylparomamine [8] [9].

Table 1: Key Genes in Ribosylparomamine Biosynthesis

GeneFunctionEnzymatic RoleProduct
rbmA2-deoxy-scyllo-inosose synthaseCyclizes glucose-6-phosphate to DOI2-deoxy-scyllo-inosose
rbmLRibosyltransferaseTransfers ribose from PRPP to paromamine5''-phosphoribosylparomamine
rbmPPhosphataseDephosphorylates phosphoribosyl intermediateRibosylparomamine
rbmIAcetyltransferaseConfers self-resistance3-N-acetylated aminoglycosides

Genomic architecture studies reveal that these genes form operonic structures under coordinated promoters, ensuring stoichiometric enzyme expression. Flanking genes encode transporters and regulatory proteins, forming a self-contained metabolic island optimized for pathway efficiency [2] [9].

Evolutionary Conservation of Ribosyltransferases in Aminoglycoside-Producing Organisms

Ribosyltransferases involved in ribosylparomamine biosynthesis exhibit significant phylogenetic conservation across Actinobacteria. The RbmL enzyme shares 65% sequence identity with BtrL from Bacillus circulans (butirosin producer) and 58% with NeoL from Streptomyces fradiae (neomycin producer), indicating a common ancestral origin [9]. This conservation extends to:

  • Catalytic motifs: A conserved DXDD motif coordinates PRPP binding and ribose transfer.
  • Structural folds: TIM-barrel domains facilitate substrate recognition of paromamine’s 5''-OH group [8].
  • Gene cluster synteny: The rbm cluster mirrors the organization of the btr (butirosin) cluster, with ribosyltransferases positioned upstream of resistance genes [2].

Table 2: Evolutionary Comparison of Ribosyltransferase Clusters

OrganismGene ClusterRibosyltransferaseIdentity to RbmLProduct
S. ribosidificusrbmRbmL100%Ribostamycin
B. circulansbtrBtrL65%Butirosin
S. fradiaeneoNeoL58%Neomycin

Horizontal gene transfer (HGT) has disseminated these biosynthetic modules, as evidenced by GC-content anomalies in rbm clusters compared to core genomes. This suggests acquisition via plasmid-mediated transfer between soil-dwelling Actinobacteria, enabling rapid adaptation to ecological niches [4] [10].

Regulatory Mechanisms of Ribosylation in Secondary Metabolite Pathways

Ribosylparomamine production is tightly regulated at transcriptional and biochemical levels to balance metabolic cost and antibiotic yield:

  • Nitrogen regulation: GlnR, a global nitrogen regulator, binds promoter regions of rbmA and rbmL under nitrogen limitation. This upregulates ribosylparomamine synthesis when cellular ATP pools are sufficient for resource-intensive glycosylation [7].
  • Pathway-specific control: The SARP-family regulator RbmR activates transcription of rbmL and rbmP upon sensing intracellular paromamine accumulation. Deletion of rbmR reduces ribosylparomamine titers by 90% [9].
  • Feedback inhibition: Ribosylparomamine allosterically inhibits RbmL activity at concentrations >2 mM, preventing intermediate overflow [8].

Table 3: Regulatory Elements in Ribosylparomamine Biosynthesis

RegulatorTypeTarget GenesInducing Signal
GlnRGlobal nitrogen regulatorrbmA, rbmLNitrogen starvation
RbmRSARP-family activatorrbmL, rbmPParomamine accumulation
AdpATranscriptional modulatorCluster-wideA-factor quorum sensing

Additionally, carbon catabolite repression (CCR) mediated by glucose reduces rbm expression. Replacement of native promoters with CCR-insensitive variants (e.g., ermE) enhances ribosylparomamine yields 3.5-fold in engineered Streptomyces lividans [9].

Properties

CAS Number

55781-25-4

Product Name

Ribosylparomamine

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C17H33N3O11

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C17H33N3O11/c18-4-1-5(19)14(30-16-8(20)12(26)10(24)6(2-21)28-16)15(9(4)23)31-17-13(27)11(25)7(3-22)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1

InChI Key

QTUJBJINYXOXOU-GDUAHMARSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)O)O)O)N

Solubility

Soluble in DMSO

Synonyms

LL BM408
LL-BM 408
LL-BM-408
LL-BM408
ribosylparomamine

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)O)O)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N

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